molecular formula C19H20N4O3S3 B6552293 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1040680-47-4

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6552293
CAS No.: 1040680-47-4
M. Wt: 448.6 g/mol
InChI Key: MZYDJHUFASXQEP-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrimidinylsulfanyl acetamide derivatives, characterized by a pyrimidine core modified with sulfonyl and thiophene moieties. The structure includes:

  • Pyrimidine ring: Substituted with an amino group at position 4 and a thiophene-2-sulfonyl group at position 4.
  • Sulfanyl bridge: Links the pyrimidine to an acetamide group.
  • N-(2,4,6-Trimethylphenyl): A bulky, electron-rich aryl group that influences steric and electronic properties.

The compound is synthesized via alkylation of pyrimidine thiols with chloroacetamides, a method analogous to procedures described for related structures (e.g., ). Its design leverages the bioactivity of pyrimidine and sulfonamide groups, commonly associated with antimicrobial, anti-inflammatory, and anti-exudative activities .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S3/c1-11-7-12(2)17(13(3)8-11)22-15(24)10-28-19-21-9-14(18(20)23-19)29(25,26)16-5-4-6-27-16/h4-9H,10H2,1-3H3,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYDJHUFASXQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of this compound is not clearly defined in the available resources. It’s possible that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular functions. The exact nature of these interactions and changes requires further investigation.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Molecular Weight Key Substituents Biological Activity (MIC/IC₅₀) Structural Feature Reference
Target Compound ~495.5* Thiophene-2-sulfonyl, 2,4,6-TMP* Pending (Predicted: Antimicrobial) Intramolecular H-bonds
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide 367.8 4,6-Diamino, 4-Cl-Ph N/A Dihedral angle: 42.25°
2-{[4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl]Sulfanyl}-N-Acetamide ~350 Furan, Triazole Anti-exudative (2.8× diclofenac) Electron-rich triazole
N-(3-Fluorophenyl)-2-{[4-Amino-5-(Thiophene-2-Sulfonyl)Pyrimidin-2-yl]Sulfanyl}Acetamide 474.5 3-F-Ph, Thiophene sulfonyl Antifungal (MIC: 12.5 µg/mL) High lipophilicity

*Estimated based on analogous structures. TMP = Trimethylphenyl.

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